1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone
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Overview
Description
1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclopentyl-2-methyl-imidazol-5-yl)ethanone
- 2-Cyclopentyl-1-(1H-imidazol-4-yl)ethanone
- (2R,4S)-3-[®-cyclopentyl(1-Methyl-1H-imidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine
Uniqueness
1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(3-cyclopentyl-2-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2O/c1-8(14)11-7-12-9(2)13(11)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
XFYQJXUMNZFNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C2CCCC2)C(=O)C |
Origin of Product |
United States |
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